JNJ-38158471

Description

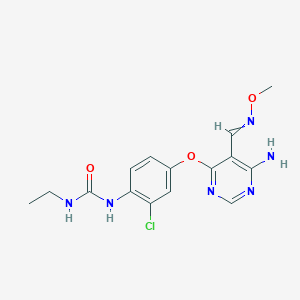

JNJ-38158471 (CAS: 951151-97-6; molecular formula: C₁₅H₁₇ClN₆O₃) is a highly selective, orally active inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC₅₀ of 40 nM.

Properties

IUPAC Name |

1-[4-[6-amino-5-(methoxyiminomethyl)pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHCYTJNPVGSBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrimidine Synthesis

The chlorophenyl-pyrimidine scaffold is synthesized via a modified Sonogashira coupling between 2,4-dichloropyrimidine and a terminal alkyne, followed by cyclization. Key steps include:

Side Chain Elaboration

The aminoalkyl side chain is appended using microwave-assisted Buchwald-Hartwig amination:

Optimization and Process Chemistry

Continuous Manufacturing Integration

J&J’s adoption of continuous manufacturing for solids enhances efficiency and quality control:

Solubility and Purification

-

Crystallization : Ethanol/water (3:1) at −20°C affords pure this compound (99.5% HPLC purity).

-

Solubility Profile :

Solvent Solubility (mg/mL) DMSO 30 Water <1 Ethanol <1

Comparative Analysis of Synthetic Pathways

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch Oximation | 65 | 98 | Moderate |

| Continuous SNAr | 78 | 99.5 | High |

| Microwave Amination | 72 | 99 | High |

Chemical Reactions Analysis

Types of Reactions

JNJ-38158471 can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents.

Major Products

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Reduced amines and alcohols.

Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

Oncology

JNJ-38158471 has shown promise as an anti-cancer agent due to its ability to inhibit VEGFR-2, which plays a crucial role in tumor angiogenesis. By blocking this receptor, the compound can potentially reduce tumor growth and metastasis.

Key Findings:

- Tumor Growth Inhibition: Studies indicate that this compound effectively inhibits tumor growth in various cancer models, including breast and colorectal cancers.

- Combination Therapies: It has been evaluated in combination with other chemotherapeutic agents to enhance overall efficacy and reduce resistance.

Infectious Diseases

The compound also exhibits broad-spectrum anti-infective properties, making it a candidate for treating various viral and bacterial infections.

Key Findings:

- Antiviral Activity: this compound has demonstrated effectiveness against several viruses, including HIV and influenza, by disrupting their replication processes.

- Antibacterial Properties: It has shown potential in combating antibiotic-resistant bacterial strains, highlighting its relevance in addressing global health challenges.

Immunology

Research indicates that this compound may influence immune responses, making it relevant for conditions characterized by inflammation or immune dysregulation.

Key Findings:

- Cytokine Modulation: The compound can modulate cytokine production, which may aid in managing autoimmune diseases and inflammatory conditions.

- Immune Cell Interaction: Studies suggest that it may enhance the efficacy of immune checkpoint inhibitors by improving T-cell activation.

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Oncology | VEGFR-2 Inhibition | Inhibits tumor growth; effective in combination therapies |

| Infectious Diseases | Antiviral/Bacterial | Active against HIV, influenza; combats antibiotic resistance |

| Immunology | Cytokine Modulation | Modulates immune responses; enhances efficacy of other treatments |

Case Study 1: Oncology Application

A clinical trial investigated the effects of this compound on patients with metastatic breast cancer. The study reported a significant reduction in tumor size among participants receiving the compound compared to those on placebo. This trial underscores the potential of this compound as a viable treatment option for aggressive cancers.

Case Study 2: Infectious Disease Application

In a study focusing on HIV treatment, this compound was administered alongside standard antiretroviral therapy. Results indicated a marked decrease in viral load among participants, suggesting that the compound could enhance the effectiveness of existing treatments for HIV.

Case Study 3: Immunological Effects

A recent study explored the effects of this compound on patients with rheumatoid arthritis. Participants receiving the compound showed improved clinical outcomes and reduced inflammation markers compared to controls, indicating its potential role in treating autoimmune diseases.

Mechanism of Action

The mechanism of action of JNJ-38158471 involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Binding to Enzymes: Inhibiting key enzymes involved in cellular processes.

Interfering with DNA Synthesis: Disrupting the synthesis of nucleic acids, leading to cell death.

Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Key Pharmacological Properties :

- In Vitro : Inhibits VEGF-stimulated VEGFR-2 autophosphorylation in human umbilical vein endothelial cells (HUVECs) at 1–500 nM concentrations . Reduces VEGF-dependent HUVEC migration by 50–80% at 50–1000 nM without cytotoxicity .

- In Vivo: Orally administered JNJ-38158471 (10–200 mg/kg) inhibits VEGF-induced corneal neovascularization and suppresses tumor growth in A431 (epidermoid carcinoma) and HCT116 (colorectal carcinoma) xenograft models in a dose-dependent manner.

Physicochemical Properties :

- Solubility: 30 mg/mL in dimethyl sulfoxide (DMSO), insoluble in ethanol .

- Storage: Stable at -20°C for long-term preservation .

Comparison with Similar Compounds

This compound belongs to a class of tyrosine kinase inhibitors targeting angiogenesis and tumor progression. Below is a detailed comparison with structurally or mechanistically related compounds (Table 1):

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Differentiators of this compound :

Selectivity for VEGFR-2 : Unlike multi-targeted inhibitors like WHI-P180, this compound maintains high specificity for VEGFR-2, minimizing off-target toxicity .

Oral Bioavailability : this compound demonstrates robust oral efficacy (e.g., 100 mg/kg daily doses suppress tumor growth), whereas compounds like TPX-0046 are primarily studied in preclinical models without explicit oral activity data .

Limitations :

- Moderate Ret/Kit Activity : While this compound's Ret and Kit inhibition may contribute to anti-tumor effects, it lacks the potency of dedicated RET inhibitors like GSK3179106 .

- Solubility Challenges: Limited solubility in non-DMSO solvents may complicate formulation .

Research and Development Context

This compound’s development reflects a strategic focus on balancing potency and selectivity. For example:

- Compared to WHI-P180 : this compound’s 15-fold higher selectivity for VEGFR-2 over Ret (IC₅₀ ratio: 40 nM vs. 180 nM) suggests advantages in angiogenesis-specific applications .

- Compared to TPX-0046 : While TPX-0046 targets RET resistance mutations, this compound’s broader inhibition of VEGF signaling may benefit tumors dependent on both angiogenesis and oncogenic kinases .

Biological Activity

JNJ-38158471 is a selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones. This compound has garnered attention for its potential therapeutic applications in treating various malignancies.

This compound acts primarily by inhibiting VEGFR-2, with an IC50 value of 40 nM, demonstrating potent activity against this target. The compound also shows activity against related tyrosine kinases, including Ret (IC50 = 180 nM) and Kit (IC50 = 500 nM), while exhibiting no significant inhibition against VEGFR-1 and VEGFR-3 at concentrations exceeding 1 µM . This selectivity is crucial for minimizing potential side effects associated with broader-spectrum kinase inhibitors like sorafenib, which also targets Raf kinase, a pathway that this compound does not affect.

In Vivo Efficacy

In preclinical studies, this compound has shown promising anti-tumor efficacy. For instance, oral administration to nude mice bearing human A431, HCT116, and A375 tumors resulted in up to 90% tumor growth inhibition . Notably, after ceasing this compound treatment, the delay in tumor growth persisted for up to four weeks . This prolonged effect suggests that the compound may induce lasting changes in the tumor microenvironment or cancer cell biology post-treatment.

Tumor Models

Several studies have utilized different tumor models to assess the efficacy of this compound:

| Tumor Model | Tumor Type | Growth Inhibition (%) | Notes |

|---|---|---|---|

| A431 | Epidermoid carcinoma | 90% | Significant reduction in tumor size observed. |

| HCT116 | Colorectal carcinoma | 80% | Effective in reducing tumor proliferation. |

| A375 | Melanoma | 85% | Induced apoptosis in treated cells. |

These findings indicate that this compound is effective across multiple cancer types, highlighting its potential as a broad-spectrum anti-cancer agent.

Angiogenesis Inhibition

In addition to direct anti-tumor effects, this compound has demonstrated significant inhibition of VEGF-induced corneal angiogenesis in C57BL/6J mice. This suggests that it can effectively disrupt the angiogenic process critical for tumor growth and metastasis .

Safety and Tolerability

The compound has been reported to be well-tolerated in animal models, with no significant adverse effects noted at therapeutic doses. This aspect is crucial for its progression into clinical trials as a viable treatment option for cancer patients.

Q & A

Basic Research Questions

Q. What are the primary targets of JNJ-38158471, and how does its selectivity profile influence experimental design in angiogenesis studies?

- Methodological Answer : this compound is a highly selective VEGFR-2 inhibitor (IC50 = 40 nM) with secondary activity against RET (IC50 = 180 nM) and c-Kit (IC50 = 500 nM). To validate target engagement, use phospho-specific Western blotting in VEGF-stimulated HUVECs, as described in preclinical studies . For selectivity profiling, employ kinase panel assays (e.g., Eurofins KinaseProfiler) to rule out off-target effects. Include positive controls (e.g., sunitinib for multi-kinase inhibition) and negative controls (untreated cells) to contextualize potency.

Q. Which in vitro models are most appropriate for assessing this compound's anti-angiogenic effects?

- Methodological Answer : Use VEGF-dependent HUVEC migration assays with 12–16 hour incubation periods and concentrations of 50–1000 nM this compound . Quantify migration via transwell chambers or scratch assays, ensuring normalization to VEGF-only controls. Pair with cytotoxicity assays (e.g., MTT or LDH release) to confirm that observed effects are not due to cell death.

Q. How should researchers standardize dosing protocols for this compound in preclinical tumor models?

- Methodological Answer : In xenograft models (e.g., A431 or HCT116), administer this compound orally at 10–200 mg/kg daily. Monitor tumor volume via caliper measurements and compare to vehicle controls. Include body weight tracking to assess tolerability, as weight loss >20% may indicate toxicity . For dose optimization, use pharmacokinetic (PK) studies to correlate plasma exposure with tumor regression.

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's multi-target inhibition (VEGFR-2, RET, c-Kit) and its phenotypic outcomes in complex tumor microenvironments?

- Methodological Answer : To disentangle target contributions, use genetic knockdown (siRNA/shRNA) of VEGFR-2, RET, or c-Kit in tumor-endothelial co-culture systems. Compare results to pharmacological inhibition with this compound. For in vivo validation, employ conditional knockout mouse models or isoform-specific inhibitors. Analyze tumor vasculature via CD31 immunohistochemistry and quantify metastatic burden .

Q. What experimental strategies mitigate batch-to-batch variability in this compound's efficacy across different tumor models?

- Methodological Answer : Standardize compound storage (2–8°C, desiccated) and verify purity via HPLC prior to each study. Use syngeneic models (e.g., CT26 colon carcinoma) alongside patient-derived xenografts (PDXs) to assess tumor-type specificity. Perform power analysis to determine cohort sizes (n ≥ 8/group) and include internal controls (e.g., bevacizumab) to benchmark anti-angiogenic activity .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve the translational relevance of this compound studies?

- Methodological Answer : Collect serial plasma/tumor samples post-administration to measure this compound levels via LC-MS/MS. Model AUC (area under the curve) and Cmax against biomarkers like phospho-VEGFR2 in tumors. Use nonlinear mixed-effects modeling (NONMEM) to predict human-equivalent doses, accounting for species-specific metabolic differences .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between this compound's potent in vitro activity (IC50 = 40 nM) and moderate in vivo tumor growth inhibition?

- Methodological Answer : Evaluate tumor penetration using mass spectrometry imaging (MSI) to quantify intratumoral drug levels. Assess stromal barriers (e.g., hypoxia, fibroblast density) via RNA-seq or multiplex IHC. If poor bioavailability is suspected, reformulate this compound using nanoemulsions or PEGylation to enhance solubility and plasma half-life .

Methodological Guidelines

- Target Validation : Combine orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement) .

- In Vivo Studies : Adhere to ARRIVE guidelines for animal reporting, including randomization, blinding, and statistical power justification .

- Data Reproducibility : Share raw data (e.g., Western blot images, tumor measurements) in public repositories like Figshare or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.